2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide
Overview
Description
The compound “2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)propanamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . These types of structures are found in many pharmaceuticals and have interesting therapeutic properties .
Molecular Structure Analysis
The molecular formula of the compound is C21H23N5O2S . It has a molecular weight of 409.5 g/mol . The IUPAC name is 2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide . The compound has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 409.5 g/mol . It has a XLogP3-AA value of 2.8, which is a measure of its hydrophobicity . The compound has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds . The topological polar surface area is 114 Ų .Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole and thioether groups have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives bearing the triazole moiety have shown potential as antimicrobial agents, indicating that the query compound could be investigated for similar applications. Studies on triazole derivatives reveal their effectiveness against various bacterial and fungal strains, suggesting a promising avenue for developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Activity
Research on compounds with structural features similar to the query compound indicates potential anticancer activities. Derivatives of triazole and related heterocyclic compounds have been synthesized and tested against different cancer cell lines, including breast, pancreatic, and melanoma cancer cells. Their cytotoxic effects suggest that the query compound may also possess anticancer properties worthy of exploration. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant anticancer activity, highlighting the therapeutic potential of such molecules (Tumosienė et al., 2020).
Neuropharmacological Applications
Compounds incorporating elements of the query structure, particularly those with amide and triazole functionalities, have been explored for their neuropharmacological potential. These studies encompass the development of neurokinin-1 receptor antagonists, which could offer new therapeutic approaches for treating emesis and depression. The synthesis and biological evaluation of compounds with similar structural motifs provide a foundation for further research into their use in neuropharmacology (Harrison et al., 2001).
Properties
IUPAC Name |
2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-5-30-19-11-9-17(10-12-19)24-21(29)14(2)31-22-26-25-20(27(22)4)16-7-6-8-18(13-16)23-15(3)28/h6-14H,5H2,1-4H3,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPAAODECDCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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